5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone

Overview

Description

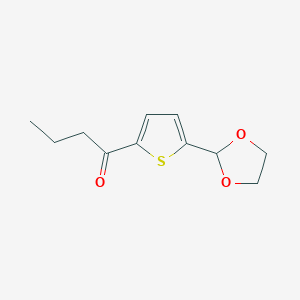

“5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone” is a complex organic compound that contains a 1,3-dioxolane ring . This ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .

Synthesis Analysis

1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Carbonyl compounds were converted to the corresponding 1,3-dioxanes in the presence of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS via an in situ acetal exchange process .Molecular Structure Analysis

The molecular structure of 1,3-dioxolane is a five-membered ring with two oxygen atoms and three carbon atoms . The 2-position carbon atom is connected to a propyl ketone group and a 2-thienyl group, forming the “this compound” molecule.Chemical Reactions Analysis

1,3-Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals such as HClO4 in CH2Cl2 .Physical And Chemical Properties Analysis

1,3-Dioxolane has a chemical formula of C3H6O2 and a molar mass of 74.08 g/mol . It has a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .Scientific Research Applications

Green Chemistry and Biomass Valorization

The valorization of sugars from lignocellulosic biomass into valuable chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural demonstrates the potential of utilizing ketone derivatives in green chemistry applications. The selection of solvents based on environmental, health, and safety impacts, along with performance, highlights the importance of sustainable practices in chemical synthesis and production. Such research underscores the role of ketone derivatives in advancing green chemistry and biomass valorization (Esteban, Vorholt, & Leitner, 2020).

Catalytic Reactions and Organic Synthesis

Research on the reductive amination of ketones, including those similar to 5-(1,3-Dioxolan-2-yl)-2-thienyl propyl ketone, underscores their significance in organic synthesis. The development of novel catalysts for efficient and selective reduction processes demonstrates the versatility of ketones in synthesizing a wide range of amine compounds, pivotal in pharmaceuticals and fine chemicals (Irrgang & Kempe, 2020).

Photocatalytic Applications

In the field of photocatalysis, the study of reactions on TiO2 surfaces provides insight into the utility of ketone derivatives in hydrogen production and pollutant degradation. The photocatalytic chemistry of various organic compounds, including alcohols, aldehydes, and ketones, on TiO2 surfaces, offers valuable perspectives on developing new photocatalysis models for environmental and energy applications (Guo et al., 2016).

Biocatalysis and Enzymatic Reactions

The engineering of Baeyer-Villiger monooxygenases (BVMOs) for optimizing properties relevant to the conversion of ketones to lactones or esters showcases the potential of enzymatic processes in modifying ketone derivatives. This research area highlights the adaptability and efficiency of biocatalysts in transforming ketones into value-added chemicals with specific enantio- and regioselectivity (Balke, Beier, & Bornscheuer, 2017).

Analytical Chemistry and Antioxidant Activity

The study of antioxidants and their analysis, including the evaluation of antioxidant activity in compounds possibly related to this compound, emphasizes the importance of ketone derivatives in pharmaceutical and food chemistry. Such research provides a foundation for understanding the biological and pharmacological effects of antioxidants, aiding in the development of natural safeguard food additives and therapeutic agents (Munteanu & Apetrei, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Stereoselective formation of substituted 1,3-dioxolanes is an area of active research . The use of hypervalent iodine-mediated reactions for the generation of 1,3-dioxolan-2-yl cation intermediates is a promising approach . This method allows for the stereoselective formation of substituted 1,3-dioxolanes, expanding the diversity of structures that can be synthesized .

properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-2-3-8(12)9-4-5-10(15-9)11-13-6-7-14-11/h4-5,11H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWKNKSXJTYANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641873 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898771-84-1 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)

![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)

![2,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614307.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone](/img/structure/B1614321.png)

![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)